1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid
CAS No.: 1785380-40-6
Cat. No.: VC11480379
Molecular Formula: C12H17N3O4
Molecular Weight: 267.3
Purity: 95
* For research use only. Not for human or veterinary use.
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid - 1785380-40-6](/images/no_structure.jpg)
Specification
CAS No. | 1785380-40-6 |
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Molecular Formula | C12H17N3O4 |
Molecular Weight | 267.3 |
Introduction
Chemical Identity and Structural Features
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid (CAS 1529035-77-5) is a nitrogen-rich heterocycle with the molecular formula C₁₁H₁₆N₄O₄ and a molecular weight of 268.27 g/mol . The structure comprises two distinct rings:
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A pyrazole ring (1H-pyrazole) substituted at the 4-position with a carboxylic acid group.
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An azetidine ring (a four-membered saturated heterocycle) functionalized at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and linked to the pyrazole via the 3-position.
The Boc group enhances the compound’s stability during synthetic procedures, preventing unwanted side reactions at the azetidine nitrogen. Despite its structural complexity, key physicochemical properties such as melting point, boiling point, and density remain undocumented in available literature .
Physicochemical and Spectroscopic Properties
Though experimental data for the compound is limited, inferences can be drawn from related structures:
The Boc group’s characteristic tert-butyl signals dominate the ¹H NMR spectrum, while the pyrazole ring’s protons appear as singlets near δ 8.0 ppm .
Applications in Medicinal Chemistry
Role in PROTAC Development
This compound’s rigid architecture makes it a candidate for proteolysis-targeting chimeras (PROTACs), which selectively degrade disease-causing proteins. The azetidine-pyrazole scaffold acts as a linker connecting a target-binding moiety (e.g., a kinase inhibitor) to an E3 ubiquitin ligase recruiter. The Boc group ensures synthetic versatility, enabling deprotection for subsequent functionalization.
Antibiotic and Antiviral Research
Pyrazole-carboxylic acid derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes (e.g., DNA gyrase). While direct evidence for this compound is lacking, structural analogs like 4-carboxypyrazole demonstrate efficacy against Gram-positive pathogens .
Kinase Inhibition
The pyrazole ring’s electron-deficient nature allows π-stacking interactions with kinase ATP-binding sites. Coupling azetidine’s conformational restraint may enhance selectivity, reducing off-target effects in cancer therapies.
Comparative Analysis of Analogous Compounds
Future Directions and Research Gaps
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Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.
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Biological Screening: Evaluating in vitro toxicity and target engagement profiles.
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Computational Modeling: Predicting binding modes for PROTAC applications using molecular docking.
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